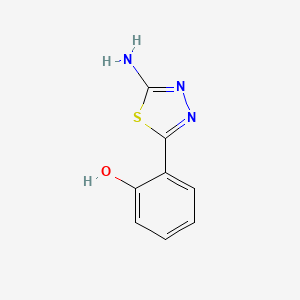

2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Descripción general

Descripción

“2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol” is a chemical compound with the CAS Number: 85003-78-7. It has a molecular weight of 193.23 and its IUPAC name is 2-(5-amino-1,3,4-thiadiazol-2-yl)phenol . It appears as a yellow to brown solid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3OS/c9-8-11-10-7(13-8)5-3-1-2-4-6(5)12/h1-4,12H, (H2,9,11). The InChI key is HZGMYJKHGDYTGS-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Urease Inhibitory Activity

2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol: has been studied for its potential as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which is a critical process for certain bacteria like Helicobacter pylori. Inhibiting urease can be an effective strategy for treating infections caused by these bacteria. Novel derivatives of this compound have been synthesized and evaluated for their urease inhibitory activities, showing promising results .

Electrosynthesis of Thiadiazole Derivatives

The electrochemical behavior of related thiadiazole compounds has been explored for the electrosynthesis of new thiadiazole derivatives. These derivatives are known for their broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties. The study of 2-amino-5-mercapto-1,3,4-thiadiazole, a compound structurally similar to 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol , has led to the development of new methods for forming S-S and S-C bonds, which are crucial in medicinal chemistry .

Potential Pesticide Applications

Thiadiazole derivatives have been reported to have potential as pesticides. The simple structure of these compounds, including 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol , allows for the development of various applications in the agricultural sector to protect crops from pests .

Enzyme Inhibition for Medicinal Applications

Some thiadiazole compounds have been identified as enzyme inhibitors with significant medicinal importance. They have been used in the development of drugs targeting specific enzymes within the body, which can be beneficial for treating various diseases .

Azo Dye Component

Thiadiazole derivatives have been utilized as components in azo dyes. Azo dyes are widely used for coloring textiles, leather, and other materials. The inclusion of thiadiazole units can impart specific properties to the dyes, such as enhanced stability and unique color profiles .

Cephalosporin Antibiotics

The structure of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol has been incorporated into cephalosporin antibiotics. Cephalosporins are a class of β-lactam antibiotics that are similar to penicillins but are typically more resistant to beta-lactamase enzymes produced by bacteria, making them highly effective against a wide range of bacterial infections .

Anti-HIV Activity

Research has indicated that certain 1,3,4-thiadiazole derivatives exhibit anti-HIV activity. These compounds have been tested for their ability to inhibit the virus-induced cytopathic effect in human cells. Specific derivatives of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol have shown in vitro inhibitory activity against HIV strains, highlighting their potential in antiviral therapy .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is a cytoplasmic enzyme and could be found in several cells, including bacteria, fungi, algae, and some plant cells .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease . The docking results were in good agreement with experimental results and indicate that synthesized compounds could interact well with the active site of the urease enzyme .

Biochemical Pathways

The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori (H. pylori) . H. pylori is a well-known bacterium, which is colonized in the human stomach and causes gastrointestinal infection . It is proven that the urease enzyme is essential for colonization of H. pylori in gastric mucosa .

Pharmacokinetics

The compound’s high activity against the urease enzyme suggests that it may have favorable pharmacokinetic properties .

Result of Action

The result of the compound’s action is the inhibition of the urease enzyme, which disrupts the conversion of urea to ammonia and carbon dioxide . This disruption can inhibit the survival of H. pylori, potentially providing a treatment for infections caused by this bacterium .

Action Environment

The action environment of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol is likely to be within the cells where the urease enzyme is located

Propiedades

IUPAC Name |

2-(5-amino-1,3,4-thiadiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-8-11-10-7(13-8)5-3-1-2-4-6(5)12/h1-4,12H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGMYJKHGDYTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(S2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40425697 | |

| Record name | Phenol, 2-(5-amino-1,3,4-thiadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol | |

CAS RN |

85003-78-7 | |

| Record name | Phenol, 2-(5-amino-1,3,4-thiadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

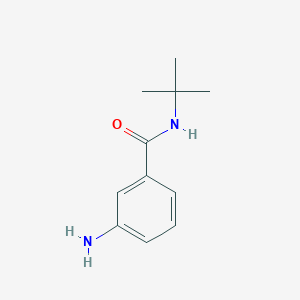

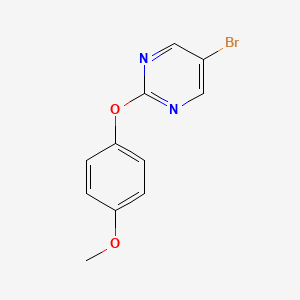

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

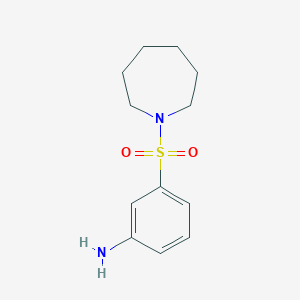

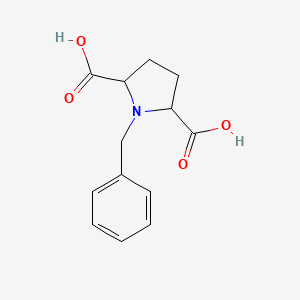

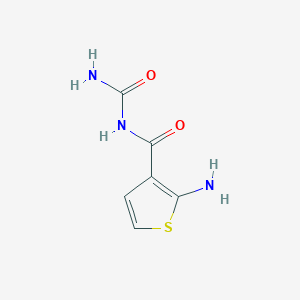

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1276829.png)

![5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1276833.png)

![Amino[4-(methylsulfanyl)phenyl]acetic acid](/img/structure/B1276839.png)

![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1276845.png)

![4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276850.png)